8-Bromo-2'-deoxyadenosine-13C2,15N
Description
Properties
Molecular Formula |
C₈¹³C₂H₁₂BrN₄¹⁵NO₃ |
|---|---|
Molecular Weight |
333.12 |
Synonyms |
19: PN: US20050059037 SEQID: 31 claimed DNA-13C2,15N; 8-Bromo-2’-deoxyadenosine-13C2,15N; 8-Bromo-9-(2’-deoxyribofuranosyl)adenine-13C2,15N; 8-Bromodeoxyadenosine; NSC 79220-13C2,15N |
Origin of Product |
United States |
Scientific Research Applications
Antimetabolite Activity:
As an analogue of deoxyadenosine, 8-Bromo-2'-deoxyadenosine exhibits antimetabolite properties that can interfere with nucleotide metabolism. This characteristic makes it a potential candidate for antiviral therapies and cancer treatment. Studies have shown that similar nucleoside analogues can inhibit viral replication and tumor growth by mimicking natural nucleotides during DNA synthesis .
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the effects of various nucleoside analogues on cancer cell lines. The results indicated that compounds structurally related to 8-Bromo-2'-deoxyadenosine showed significant cytotoxic effects against breast and lung cancer cells, suggesting that bromination may enhance the efficacy of these agents by altering their interaction with DNA polymerases .
Stable Isotope Labeling in Metabolic Research
Use in Metabolic Pathway Studies:
The incorporation of stable isotopes such as carbon-13 and nitrogen-15 into 8-Bromo-2'-deoxyadenosine allows for advanced metabolic tracing studies. These isotopes facilitate the tracking of metabolic pathways in living organisms, providing insights into cellular processes under various physiological conditions .
Table 2: Stable Isotope Applications
| Isotope Labeling | Application |
|---|---|
| Carbon-13 | Metabolic flux analysis |
| Nitrogen-15 | Protein synthesis studies |
Radiosensitization Studies
Mechanism Exploration:
Research has demonstrated that 8-Bromo-2'-deoxyadenosine possesses radiosensitizing properties due to its ability to generate reactive species upon radiation exposure. This makes it a valuable compound for studying the mechanisms behind radiation therapy effectiveness in cancer treatment . The compound's ability to enhance the effects of radiation on cancer cells can be pivotal in developing more effective treatment protocols.
Comparison with Similar Compounds
Structural and Isotopic Analogs
The table below summarizes key differences between 8-Bromo-2'-deoxyadenosine-13C2,15N and related compounds:
*Note: The molecular weight listed for this compound (253.213) in conflicts with theoretical calculations. A brominated derivative of 2'-deoxyadenosine (MW ~251.24) should exceed 330 Da; this discrepancy requires verification .
Key Observations:
Isotopic Labeling: The target compound’s dual 13C and 15N labels enable precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR), distinguishing it from non-labeled analogs like 8-Bromo-cAMP . In contrast, 8-Bromo-2'-deoxyguanosine-13C,15N2 is labeled at different positions (guanine base), limiting direct comparability in adenine-specific studies .
Functional Differences: The bromine atom in this compound disrupts Watson-Crick base pairing, making it a substrate for error-prone DNA polymerases or crosslinking agents. Non-brominated analogs (e.g., 2'-Deoxyadenosine-13C2,15N) retain natural pairing, ideal for metabolic flux analysis . 8-Bromo-cAMP, a cyclic phosphate derivative, mimics cAMP in signaling pathways, unlike the deoxyribose-linked target compound .
Synthesis Complexity: Orji et al. Bromination introduces additional steps (e.g., halogenation), reducing yield compared to non-brominated isotopologs .
Preparation Methods
Reaction Conditions and Mechanisms
Source details the bromination of 2'-deoxyadenosine using Br2 in aqueous or methanolic ammonia. The reaction proceeds via an electrophilic attack at the electron-rich C8 position, facilitated by the lone pair electrons on the adjacent N7 atom. Optimal yields (73–85%) are achieved under controlled pH (8–9) and temperatures between 25–40°C. Alternative methods employing NBS in dimethylformamide (DMF) at 60°C for 6 hours report comparable efficiency.
Table 1: Bromination Methods for 8-Bromo-2'-deoxyadenosine Synthesis
Purification and Isolation
Post-bromination, the crude product is purified via reverse-phase chromatography (C18 column) using acetonitrile/water gradients. High-performance liquid chromatography (HPLC) analysis confirms purity >99%, with characteristic UV absorption at 260 nm.
Isotopic Labeling with 13C and 15N
Incorporation of stable isotopes (13C2,15N) into the 8-bromo-2'-deoxyadenosine structure is critical for tracer studies in metabolic and pharmacokinetic research. Labeling strategies involve either:
-
Precursor-based synthesis : Using isotopically enriched starting materials.
-
Post-synthetic modification : Introducing isotopes via chemical exchange or enzymatic reactions.
13C and 15N Incorporation at Specific Positions
Source outlines a method for synthesizing 13C2-labeled cytidine analogs, which can be adapted for adenosine derivatives. The adenine base is constructed using 13C-enriched ammonium bicarbonate (NH4HCO3) and 15N-labeled ammonia (15NH3) to introduce isotopes at the N1, N3, and C2 positions. For this compound, isotopic labels are typically incorporated at:
Pathway A: Labeled Adenine Synthesis
-
15N-labeled adenine : React 4,6-diamino-5-nitrosopyrimidine with 15NH3 under reductive conditions (H2/Pd-C) to form 15N-enriched adenine.
-
13C2-deoxyribose : Generate 13C-labeled deoxyribose via glucose fermentation using 13C6-glucose in bacterial cultures, followed by phosphorylation and coupling to the labeled adenine.
Pathway B: Post-Synthetic Isotope Exchange
Table 2: Isotopic Labeling Efficiency
| Isotope | Position | Method | Efficiency (%) | Reference |
|---|---|---|---|---|
| 13C | C2 (adenine) | Reductive amination | 92 | |
| 15N | N1, N3 | Ammonia exchange | 88 | |
| 13C | C1' (sugar) | Fermentation | 95 |
Optimization of Reaction Parameters
Temperature and pH Dependence
Isotopic incorporation efficiency is highly sensitive to reaction conditions. For 15N labeling via ammonia exchange, optimal pH ranges from 9.0–10.5, with temperatures maintained at 70–80°C to minimize degradation. Lower temperatures (25–40°C) are preferred for bromination to avoid side reactions such as depurination.
Solvent Systems
-
Bromination : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates.
-
Isotope exchange : Aqueous ammonia/methanol mixtures improve solubility and reaction homogeneity.
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms isotopic enrichment. For this compound (C10H12BrN5O3), the theoretical monoisotopic mass is 332.016 Da, matching experimental values (332.016 ± 0.001 Da).
Nuclear Magnetic Resonance (NMR)
Table 3: Key NMR Assignments
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| 1H | 8.35 | H8 (adenine) |
| 13C | 152.3 | C8 (Br-substituted) |
| 15N | -150.2 | N1 (adenine) |
Challenges and Mitigation Strategies
Side Reactions
Q & A
Basic Research Questions
Q. How is 8-Bromo-2'-deoxyadenosine- synthesized, and what purification methods ensure isotopic and chemical homogeneity?
- Methodological Answer : Synthesis typically involves bromination of 2'-deoxyadenosine at the 8-position using brominating agents (e.g., N-bromosuccinimide), followed by isotopic labeling via enzymatic or chemical incorporation of and at specific positions. Purification employs reverse-phase HPLC coupled with mass spectrometry (LC-MS) to verify isotopic enrichment (>98 atom%) and remove unlabeled byproducts. Characterization via /-NMR and high-resolution MS ensures structural integrity and isotopic specificity .
Q. What is the role of and labeling in quantifying 8-Bromo-2'-deoxyadenosine in biological matrices?
- Methodological Answer : The isotopic labels serve as internal standards in LC-MS workflows, enabling precise quantification through isotope dilution mass spectrometry (IDMS). By spiking known amounts of the labeled compound into samples, researchers correct for matrix effects and ionization efficiency variations. This approach distinguishes exogenous 8-bromo derivatives from endogenous nucleosides, achieving detection limits as low as 0.1 pg/mL in plasma or tissue homogenates .
Advanced Research Questions
Q. How does bromination at the 8-position alter the conformational dynamics of 2'-deoxyadenosine, and what techniques validate these structural changes?
- Methodological Answer : Bromine’s steric bulk and electron-withdrawing effects induce a syn-to-anti glycosidic bond shift, stabilizing non-canonical DNA conformations. X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments reveal these changes. Comparative studies with non-brominated analogs show altered base-pairing kinetics, which can be quantified using stopped-flow fluorescence or circular dichroism (CD) spectroscopy .
Q. What experimental strategies mitigate challenges in interpreting -NMR spectra of 8-Bromo-2'-deoxyadenosine- due to isotopic splitting and bromine’s quadrupolar moment?
- Methodological Answer : High-field NMR (≥600 MHz) reduces signal overlap, while -decoupling and isotopic filtering suppress splitting artifacts. For bromine-induced line broadening, solid-state NMR or dynamic nuclear polarization (DNP) enhances sensitivity. Computational modeling (e.g., DFT) corroborates experimental spectra to resolve ambiguities in peak assignments .
Q. How can researchers design kinetic assays to study the excision efficiency of DNA repair enzymes (e.g., alkyladenine DNA glycosylase) toward 8-Bromo-2'-deoxyadenosine lesions?
- Methodological Answer : Competitive inhibition assays using -labeled oligonucleotides containing the brominated lesion are incubated with purified enzymes. Reaction progress is monitored via gel electrophoresis or UPLC-MS to quantify lesion excision rates. Isotopic labeling enables tracking of repair intermediates, while Michaelis-Menten analysis compares catalytic efficiency () against non-brominated substrates .
Q. What are the best practices for assessing the hydrolytic stability of 8-Bromo-2'-deoxyadenosine- under physiological conditions (pH, temperature)?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Degradation products are profiled using LC-MS/MS with multiple reaction monitoring (MRM). Arrhenius modeling predicts shelf-life under storage conditions. Isotopic labels aid in distinguishing hydrolysis byproducts (e.g., debrominated nucleosides) from background noise .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies in reported LC-MS/MS quantification data for 8-Bromo-2'-deoxyadenosine across laboratories?
- Methodological Answer : Interlaboratory variability often arises from differences in ionization sources (e.g., ESI vs. APCI) or column chemistries. Standardization using a common isotopic internal standard and harmonized MRM transitions (e.g., m/z 346→215 for the brominated fragment) improves reproducibility. Participation in round-robin trials and validation against certified reference materials (CRMs) ensures data consistency .
Q. What bioinformatics tools are recommended for analyzing Next-Generation Sequencing (NGS) data to map genomic regions prone to 8-Bromo-2'-deoxyadenosine incorporation?
- Methodological Answer : Alignment pipelines (e.g., BWA-MEM or Bowtie2) identify reads containing brominated lesions, while variant callers (GATK) flag mismatches at bromine-adducted sites. Machine learning models trained on oxidative damage datasets (e.g., 8-oxo-dG) predict lesion hotspots. Cross-referencing with ChIP-seq data links adducts to transcriptionally active or repair-deficient regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
